N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
Description
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12-6-8-22-11-13(21-17(22)9-12)10-20-18(23)16-5-4-15(24-16)14-3-2-7-19-14/h4-6,8-9,11,14,19H,2-3,7,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLYHQDSHVJQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNC(=O)C3=CC=C(S3)C4CCCN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is advantageous due to its high yield, simplicity, and environmentally benign nature . The reaction conditions often involve the use of solvents like chloroform and reagents such as bromine and iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and various oxidizing and reducing agents. The reaction conditions can vary widely but often involve elevated temperatures and the use of solvents like chloroform or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can produce halogenated derivatives, while oxidation reactions can yield various oxidized forms of the compound .
Scientific Research Applications
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. For example, it can inhibit certain kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative and hypnotic medication that contains the imidazo[1,2-a]pyridine moiety.
Alpidem: An anxiolytic drug with a similar structure and mechanism of action.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the imidazo[1,2-a]pyridine and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
